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molecular formula C12H12O3 B3039979 Ethyl 2-(benzofuran-5-YL)acetate CAS No. 142935-51-1

Ethyl 2-(benzofuran-5-YL)acetate

Cat. No. B3039979
M. Wt: 204.22 g/mol
InChI Key: SMGNBDFCFXLARN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05229381

Procedure details

In a 1 L 3-necked flask equipped with a mechanical stirrer and a condenser was added polyphosphoric acid (80 gm) and benzene (450 mL). This mixture was heated to reflux for 15 min and then ethyl 4-[(2,2-diethoxy)ethoxy]phenylacetate (86 gm, 0.29 mol) in benzene (50 mL) was added and the reflux was continued for 40 min. The reaction mixture was cooled and the mobile phase was decanted off. This benzene solution was washed successively with H2O, sat. NaHCO3, and sat. NaCl before being dried over Na2SO4, filtered and evaporated to dryness. This residue was dissolved in 10-15% EtOAc in hexane and passed through a short silica gel column (5 cm×10 cm dia.) in the same solvent. The eluent was evaporated to dryness to give a yellow liquid which was further purified by preparative LC using 10% EtOAc in hexane as eluent to give 17.4 gm of ethyl benzofuran-5-ylacetate.
[Compound]
Name
polyphosphoric acid
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Name
ethyl 4-[(2,2-diethoxy)ethoxy]phenylacetate
Quantity
86 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[CH:4](OCC)[CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:9][CH:8]=1)C>C1C=CC=CC=1>[O:6]1[C:7]2[CH:12]=[CH:11][C:10]([CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:9][C:8]=2[CH:4]=[CH:5]1

Inputs

Step One
Name
polyphosphoric acid
Quantity
80 g
Type
reactant
Smiles
Name
Quantity
450 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
ethyl 4-[(2,2-diethoxy)ethoxy]phenylacetate
Quantity
86 g
Type
reactant
Smiles
C(C)OC(COC1=CC=C(C=C1)CC(=O)OCC)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 1 L 3-necked flask equipped with a mechanical stirrer and a condenser
TEMPERATURE
Type
TEMPERATURE
Details
This mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
the mobile phase was decanted off
WASH
Type
WASH
Details
This benzene solution was washed successively with H2O, sat. NaHCO3, and sat. NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before being dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
This residue was dissolved in 10-15% EtOAc in hexane
CUSTOM
Type
CUSTOM
Details
The eluent was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to give a yellow liquid which
CUSTOM
Type
CUSTOM
Details
was further purified by preparative LC

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
O1C=CC2=C1C=CC(=C2)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 17.4 g
YIELD: CALCULATEDPERCENTYIELD 29.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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